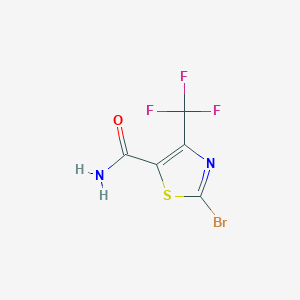

2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide

Description

Properties

Molecular Formula |

C5H2BrF3N2OS |

|---|---|

Molecular Weight |

275.05 g/mol |

IUPAC Name |

2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide |

InChI |

InChI=1S/C5H2BrF3N2OS/c6-4-11-2(5(7,8)9)1(13-4)3(10)12/h(H2,10,12) |

InChI Key |

FKDQADPRJIACOX-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(S1)Br)C(F)(F)F)C(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide typically involves the reaction of 2-amino-4-(trifluoromethyl)thiazole with bromine in the presence of a suitable solvent. The reaction conditions often include moderate temperatures and the use of a catalyst to facilitate the bromination process . Another method involves the use of 2-bromo-4-(trifluoromethyl)thiazole as a starting material, which is then reacted with a carboxamide derivative under specific conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as chromatography, ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.

Reduction Reactions: Reduction of the compound can lead to the formation of thiazole derivatives with different oxidation states.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents such as dimethyl sulfoxide.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled temperatures.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in anhydrous conditions.

Major Products Formed

The major products formed from these reactions include substituted thiazoles, sulfoxides, sulfones, and reduced thiazole derivatives. These products have diverse applications in medicinal chemistry and materials science .

Scientific Research Applications

Pharmaceutical Development

Overview:

The compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting infectious diseases and cancer. Its unique thiazole structure, combined with the trifluoromethyl group, enhances its biological activity and allows for the development of novel therapeutic agents.

Case Studies:

- Anticancer Activity: Research indicates that derivatives of thiazole compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain thiazole derivatives showed promising anticancer potential, with IC50 values ranging from 10 to 30 µM against human glioblastoma and melanoma cells .

- Mechanism of Action: The presence of electronegative substituents such as fluorine on the thiazole ring has been linked to improved activity against cancer cells, suggesting that structural modifications can enhance therapeutic efficacy .

Agricultural Chemistry

Overview:

2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide is utilized in formulating agrochemicals, including pesticides and herbicides. The trifluoromethyl group contributes to increased biological activity, making it effective against a range of agricultural pests.

Data Table: Agrochemical Efficacy

| Compound | Application | Efficacy |

|---|---|---|

| This compound | Pesticide formulation | Effective against common agricultural pests |

| Ethyl 2-bromo-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate | Herbicide | Enhanced activity due to trifluoromethyl group |

Material Science

Overview:

In material science, this compound can be incorporated into polymer matrices to improve thermal stability and chemical resistance. These properties are beneficial for creating advanced materials used in coatings and electronics.

Applications:

- Polymer Enhancement: The incorporation of thiazole derivatives into polymers has been shown to enhance their mechanical properties and thermal stability .

- Coatings Development: Research indicates that thiazole-based compounds can improve the performance of protective coatings by providing better resistance to environmental factors .

Research Reagents

Overview:

As a versatile building block in organic synthesis, this compound aids researchers in creating complex molecules for studies in medicinal chemistry and biochemistry.

Synthesis Applications:

Mechanism of Action

The mechanism of action of 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, leading to the disruption of biochemical pathways. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Specific Comparisons

2.1.1 Brominated Thiazole Derivatives

2-Bromo-4-methylthiazole-5-carboxylic Acid (CAS 40003-41-6) :

5-Bromo-4-(trifluoromethyl)thiazol-2-amine (CAS 136411-21-7) :

2.1.2 Trifluoromethyl-Substituted Thiazoles

4-(Trifluoromethyl)thiazol-2-amine (CAS 349-49-5) :

2-Methyl-4-(trifluoromethyl)thiazole-5-carboxylic Acid tert-butylamide (CAS 72850-79-4) :

Functional Group Comparisons

2.2.1 Carboxamide vs. Ester Derivatives

2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic Acid Ethyl Ester :

Ethyl 2-bromo-4-methylthiazole-5-carboxylate (CAS 22900-83-0) :

Physicochemical and Reactivity Profiles

Biological Activity

2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the fields of oncology and infectious disease treatment. This article reviews its synthesis, biological evaluations, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves the introduction of a bromine atom and a trifluoromethyl group onto a thiazole scaffold. Various synthetic methodologies have been explored, including microwave-assisted reactions that enhance yield and reduce reaction time. The trifluoromethyl group is known to improve lipophilicity and metabolic stability, making the compound an attractive candidate for drug development .

Anticancer Activity

Recent studies have demonstrated that derivatives of thiazole, including this compound, exhibit potent anticancer properties. The compound has been evaluated against several cancer cell lines, revealing varying degrees of cytotoxicity. For instance, a study indicated that certain thiazole derivatives showed IC50 values ranging from 2.54 nM to 61.36 nM against c-Met, a receptor tyrosine kinase implicated in cancer progression .

Table 1: Anticancer Activity of Thiazole Derivatives

| Compound ID | Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| 51am | MKN-45 | 2.54 | c-Met inhibition, apoptosis induction |

| 51ah | A549 | 9.26 | Cell cycle arrest |

| 51ak | HCT-8 | 3.89 | Inhibition of phosphorylation |

The mechanisms underlying the anticancer effects include induction of apoptosis and cell cycle arrest, primarily through inhibition of c-Met phosphorylation .

Antimicrobial Activity

In addition to anticancer properties, thiazole derivatives have shown promise as antimicrobial agents. The presence of electron-withdrawing groups such as trifluoromethyl enhances their biological activity against various pathogens. For example, compounds featuring this moiety have been effective against multidrug-resistant strains of bacteria .

Structure-Activity Relationships (SAR)

The SAR studies indicate that modifications to the thiazole ring significantly influence biological activity. The introduction of the trifluoromethyl group enhances lipophilicity and stability, while bromination increases potency against specific targets. The optimal configuration appears to be a balance between hydrophobic interactions and electronic effects provided by substituents .

Table 2: Structure-Activity Relationship Findings

| Modification | Effect on Activity |

|---|---|

| Trifluoromethyl group | Increased lipophilicity |

| Bromine substitution | Enhanced binding affinity |

| Aromatic substitutions | Varied cytotoxicity profiles |

Case Studies

- Case Study on Cancer Cell Lines : In a study evaluating the efficacy of various thiazole derivatives against human cancer cell lines (A549, HCT-8), compound 51am was identified as a leading candidate due to its low IC50 value and ability to induce apoptosis through c-Met inhibition .

- Antimicrobial Resistance : Another investigation highlighted the effectiveness of thiazole derivatives in overcoming drug resistance in bacterial strains. The compounds demonstrated significant activity at concentrations as low as 10 μM, suggesting their potential as therapeutic agents in infectious diseases .

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxamide?

A common approach involves two key steps:

- Step 1: Synthesis of the ethyl ester precursor, 2-Bromo-4-(trifluoromethyl)thiazole-5-carboxylic acid ethyl ester, via halogenation and esterification of the thiazole core. This intermediate is commercially available (e.g., SC-25586) and can be synthesized using Suzuki-Miyaura coupling or electrophilic substitution reactions .

- Step 2: Hydrolysis of the ester to the carboxylic acid followed by amidation. For example, the acid can be activated using coupling reagents like HATU or EDCI, then reacted with ammonia or primary/secondary amines to yield the carboxamide. Evidence from similar compounds (e.g., benzamide derivatives) supports the use of NMR and ESIMS for monitoring reaction progress .

Q. What analytical techniques are critical for confirming the structure and purity of this compound?

- 1H/13C NMR : Essential for verifying substituent positions and regiochemistry. For instance, aromatic protons in the thiazole ring and trifluoromethyl groups show distinct splitting patterns (e.g., singlet for -CF3 at δ ~120 ppm in 13C NMR) .

- Mass Spectrometry (ESIMS/HRMS) : Confirms molecular weight and isotopic patterns (e.g., bromine’s M/M+2 peaks at ~291/293 m/z) .

- HPLC : Assesses purity (>95% by area under the curve), with retention time comparisons to standards (e.g., 1.31 minutes under SMD-TFA05 conditions for related compounds) .

Advanced Questions

Q. How does the bromine substituent influence the reactivity of the thiazole ring in cross-coupling reactions?

The bromine atom at position 2 serves as a leaving group, enabling palladium-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig). However, steric hindrance from the trifluoromethyl group may slow reactivity. Computational studies suggest that electron-withdrawing groups (-CF3) stabilize transition states, but steric effects require optimized ligands (e.g., XPhos) and elevated temperatures (80–100°C) . For example, demonstrates bromine substitution in thiadiazoles with secondary amines under mild conditions.

Q. What strategies are effective in resolving contradictions in reported synthetic yields for this compound?

Yield discrepancies often arise from:

- Reaction Solvents : Polar aprotic solvents (DMF, DMSO) may improve solubility but increase side reactions. reports 91% yield for a benzamide analog using CD3OD, suggesting alcohol solvents could stabilize intermediates.

- Catalyst Systems : Screening Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) and ligands (e.g., BINAP vs. PPh3) can enhance efficiency. For example, achieved 98% purity using optimized coupling conditions.

- Purification Methods : Chromatography vs. recrystallization. HPLC-guided fractionation (as in ) ensures high purity but may reduce isolated yields .

Q. How can computational chemistry aid in predicting the biological activity of this compound?

- Docking Studies : Molecular docking into kinase active sites (e.g., RAF kinases, as in ’s TAK-580) can predict binding affinity. The thiazole carboxamide moiety may form hydrogen bonds with catalytic lysine residues.

- QSAR Models : Correlate electronic descriptors (e.g., Hammett σ for -CF3) with bioactivity. highlights the role of trifluoromethyl groups in enhancing metabolic stability and target affinity .

Q. What are the challenges in achieving regioselective functionalization of the thiazole ring?

- Electronic Effects : The electron-deficient thiazole ring directs electrophiles to position 5, but steric hindrance from -CF3 complicates substitution.

- Directing Groups : Temporary protection of the carboxamide (e.g., as a tert-butyl ester) can guide metalation or cross-coupling at position 2. ’s ethyl ester derivative exemplifies this strategy .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.